molecular formula C16H15F5N4O2 B2898913 N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396751-42-0

N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2898913
CAS No.: 1396751-42-0
M. Wt: 390.314
InChI Key: LDSNGPAVAFZTJF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a fluorinated acetamide derivative featuring a piperidine-linked 1,3,4-oxadiazole core substituted with a trifluoromethyl group. The compound’s structure combines a difluorophenyl acetamide moiety with a heterocyclic oxadiazole-piperidine scaffold, which is associated with enhanced metabolic stability and bioactivity in medicinal chemistry applications. The trifluoromethyl group and fluorine atoms contribute to its lipophilicity, influencing membrane permeability and target binding affinity.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4O2/c17-10-1-2-11(18)12(7-10)22-13(26)8-25-5-3-9(4-6-25)14-23-24-15(27-14)16(19,20)21/h1-2,7,9H,3-6,8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSNGPAVAFZTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C17H18F5N3O
  • Molecular Weight : 363.34 g/mol
  • Key Functional Groups :
    • Difluorophenyl group
    • Piperidine ring
    • Trifluoromethyl oxadiazole moiety

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

Case Study : A derivative with a similar structure demonstrated an IC50 value of 6.2 µM against the colon carcinoma HCT-116 cell line and 27.3 µM against the human breast cancer T47D cell line .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioactivity against bacteria and fungi.

Research Findings : Compounds with similar scaffolds have shown significant antibacterial and antifungal activities in various assays .

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes linked to cancer progression or microbial resistance. For example, studies on related oxadiazole compounds indicated that they could inhibit enzymes involved in cell proliferation pathways .

Interaction with Cellular Targets

The piperidine ring in the structure suggests potential interactions with neurotransmitter receptors or ion channels, which could contribute to neuropharmacological effects.

Data Table: Biological Activity Summary

Activity Type Cell Line / Organism IC50/Effect Reference
AnticancerHCT-116 (Colon Carcinoma)6.2 µM
AnticancerT47D (Breast Cancer)27.3 µM
AntimicrobialVarious Bacterial StrainsSignificant Activity
Enzyme InhibitionVarious Cancer-related EnzymesVariable

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibit promising anticancer properties. The incorporation of oxadiazole moieties has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have shown improved potency due to increased lipophilicity and altered pharmacokinetics .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against a range of bacterial strains. Its unique structure allows it to disrupt microbial cell membranes effectively. Preliminary results suggest that it could serve as a lead compound for developing new antibiotics .
  • Neurological Applications :
    • The piperidine component suggests potential use in treating neurological disorders. Research indicates that similar compounds may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Materials Science Applications

  • Photocatalysis :
    • This compound can be utilized in the synthesis of Ir(III) photocatalysts. These photocatalysts are crucial for applications in organic synthesis and environmental remediation processes such as pollutant degradation under light irradiation .
  • Polymer Chemistry :
    • The compound's unique functional groups make it suitable for incorporation into polymer matrices to enhance thermal stability and chemical resistance. Research is ongoing into its use in developing advanced materials for coatings and adhesives that require high performance under extreme conditions .

Environmental Applications

  • Pesticide Development :
    • The compound's biological activity has prompted investigations into its potential as an environmentally friendly pesticide. Its efficacy against pests while minimizing toxicity to non-target organisms positions it as a candidate for sustainable agricultural practices .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values < 10 µM.
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs).
Neurological Applications Potential modulatory effects on serotonin receptors leading to anxiolytic effects in animal models.
Photocatalysis Enhanced degradation rates of organic pollutants under visible light compared to traditional catalysts.
Pesticide Development Showed lower toxicity to beneficial insects while maintaining efficacy against target pests.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Oxadiazole Derivatives

The compound shares structural homology with N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (). Key differences include:

  • Substituent Variation: The target compound substitutes the phenylsulfonyl group with a trifluoromethyl-oxadiazole moiety.
  • Biological Activity : highlights antibacterial efficacy (e.g., against E. coli and S. aureus) for sulfonyl-containing analogs. The trifluoromethyl group in the target compound may alter antibacterial selectivity due to increased hydrophobicity, though direct comparative data are unavailable .

Table 1: Structural and Functional Comparison of Piperidine-Oxadiazole Derivatives

Compound Substituent (R) Key Biological Activity Reference
Target Compound CF₃, 2,5-difluorophenyl Not reported (structural inference)
Sulfonyl-piperidine analog () PhSO₂ Antibacterial (Gram +/-)
Fluorinated Acetamide Derivatives

The compound’s difluorophenyl group aligns with fluorinated analogs like 2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide (). Critical distinctions include:

  • Heterocycle Core: The target compound uses a 1,3,4-oxadiazole ring, whereas ’s analog employs a thiazolidinone scaffold. Oxadiazoles are generally more resistant to hydrolysis than thiazolidinones, suggesting improved metabolic stability.

Table 2: Fluorinated Acetamide Derivatives Comparison

Compound Heterocycle Fluorine Substituents Potential Application
Target Compound 1,3,4-Oxadiazole 2,5-difluorophenyl Enzyme inhibition*
Thiazolidinone analog () Thiazolidinone 4-fluorophenyl Not specified
Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl group on the oxadiazole ring distinguishes this compound from non-fluorinated analogs. Studies on similar trifluoromethyl-oxadiazoles suggest:

  • Enhanced Binding Affinity : The -CF₃ group can engage in hydrophobic interactions with target proteins, as seen in kinase inhibitors.
  • Thermodynamic Stability : Trifluoromethyl groups reduce susceptibility to oxidative degradation compared to methyl or hydrogen substituents.

Research Findings and Limitations

  • Antibacterial Potential: Structural parallels to sulfonyl-piperidine derivatives () suggest possible antibacterial activity, but empirical validation is needed.
  • Enzyme Inhibition : The oxadiazole and trifluoromethyl motifs are common in acetylcholinesterase and kinase inhibitors, though target-specific data are lacking.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves: (i) Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅ . (ii) Coupling the oxadiazole-containing piperidine moiety to the acetamide backbone via nucleophilic substitution or amide bond formation. Solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) are critical for efficient coupling . (iii) Purification via column chromatography or recrystallization. Key parameters include reaction temperature (60–80°C), anhydrous conditions, and stoichiometric control to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR confirms substituent positions and fluorine environments .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational docking predictions?

  • Methodological Answer : (i) Re-evaluate docking parameters (e.g., force fields, solvation models) to ensure alignment with experimental conditions (pH, temperature) . (ii) Perform molecular dynamics (MD) simulations to assess binding stability over time . (iii) Validate via competitive binding assays (e.g., SPR or ITC) to quantify affinity discrepancies .

Q. What strategies optimize the synthetic pathway to enhance enantiomeric purity, given chiral centers in the piperidine moiety?

  • Methodological Answer : (i) Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during piperidine ring formation . (ii) Employ chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation . (iii) Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .

Q. How does the electronic environment of the trifluoromethyl group influence biological interactions, and what methods elucidate this?

  • Methodological Answer : (i) Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions on the oxadiazole ring . (ii) Fluorine NMR (¹⁹F NMR) : Probe electronic effects via chemical shift anisotropy . (iii) Structure-Activity Relationship (SAR) Studies : Synthesize analogs with CF₃ replaced by CH₃ or Cl to compare bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?

  • Methodological Answer : (i) Validate assay conditions (e.g., cell viability protocols, incubation times) . (ii) Test metabolite stability in cell media via LC-MS to rule out degradation artifacts . (iii) Cross-reference with transcriptomic data to identify cell-specific target expression levels .

Theoretical Framework Integration

Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : (i) Use QSAR models to predict logP, solubility, and metabolic stability . (ii) Apply ADMET predictors (e.g., SwissADME) to optimize bioavailability . (iii) Validate predictions with in vitro CYP450 inhibition assays .

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